1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide is a complex organic compound that features a pyridazine ring, an imidazole ring, and a thioether linkage
Mechanism of Action
Target of action
Imidazole containing compounds, like “1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide”, have been known to interact with a broad range of biological targets due to their versatile chemical structure . These targets can include enzymes, receptors, and ion channels among others .
Mode of action
The mode of action of imidazole containing compounds can vary greatly depending on their specific chemical structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole containing compounds can affect a variety of biochemical pathways. For instance, they can interfere with the synthesis or degradation of certain biomolecules, alter signal transduction pathways, or modulate immune responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole containing compounds can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of imidazole containing compounds can include changes in gene expression, cell cycle progression, cell morphology, and cell viability among others .
Action environment
The action, efficacy, and stability of imidazole containing compounds can be influenced by various environmental factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the biological system they are in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide involves multiple steps, starting with the preparation of the pyridazine and imidazole intermediates. The key steps include:
Formation of the Pyridazine Intermediate: This involves the reaction of 2,5-dimethylphenylamine with an appropriate acylating agent to form the corresponding amide. This amide is then subjected to cyclization with a thioether reagent to form the pyridazine ring.
Formation of the Imidazole Intermediate: The imidazole ring is synthesized by reacting ethylamine with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The pyridazine and imidazole intermediates are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reaction and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a fused ring system and have been studied for their potential as CDK2 inhibitors.
Imidazole Derivatives: Compounds such as metronidazole and tinidazole, which contain the imidazole ring, are well-known for their antimicrobial properties.
Uniqueness
1-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-ethyl-1H-imidazole-4-carboxamide is unique due to its combination of a pyridazine ring, an imidazole ring, and a thioether linkage. This unique structure may confer specific biological activities and binding properties that are not present in other similar compounds.
Properties
IUPAC Name |
1-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-ethylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-4-21-20(28)16-10-26(12-22-16)17-7-8-19(25-24-17)29-11-18(27)23-15-9-13(2)5-6-14(15)3/h5-10,12H,4,11H2,1-3H3,(H,21,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYCDHNVCKNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.